Isoprekinamycin
Description
Historical Context and Initial Isolation of Isoprekinamycin
This compound is a natural product isolated from Streptomyces murayamaensis. nih.gov This bacterium is also known for producing the kinamycin family of antibiotics. researchgate.netjst.go.jp The initial isolation of compounds from Streptomyces murayamaensis with antibiotic activity dates back to 1970. illinois.eduresearchgate.net While the kinamycins were the primary focus initially, related compounds, including the precursor molecule that would later be identified with a revised structure as this compound, were also isolated from the same organism. jst.go.jpresearchgate.net
Evolution of Structural Elucidation and Revisions of this compound's Core Skeleton
The structural elucidation of natural products from Streptomyces murayamaensis has undergone significant revisions over time. Initially, the structures of kinamycins and prekinamycin were proposed to have a benzo[b]carbazoloquinone skeleton featuring an N-cyanamide moiety. jst.go.jpresearchgate.netnii.ac.jp Prekinamycin, isolated as a biosynthetic precursor, was also assigned this 6-6-5-6 fused ring system. researchgate.netnii.ac.jp
However, subsequent spectroscopic analyses and synthetic studies led to a revision of these structures. researchgate.netjst.go.jpresearchgate.netresearchgate.net The revised structures for the kinamycins and prekinamycin were determined to possess a benzo[b]fluorene skeleton with a diazoalkane moiety. researchgate.netjst.go.jpresearchgate.netresearchgate.net This represented a change in both the ring system (from carbazole (B46965) to fluorene) and the nitrogen-containing functional group (from cyanamide (B42294) to diazo).
Further research, including synthetic efforts, revealed that a synthetic compound with the revised benzo[b]fluorene structure proposed for prekinamycin was different from the natural product. researchgate.netresearchgate.net This crucial finding led to another revision of the structure for the natural product originally referred to as prekinamycin. An isomeric benzo[a]fluorene skeleton, characterized by a 6-5-6-6 ring system, was proposed for the natural product, which was subsequently renamed this compound. researchgate.netjst.go.jpresearchgate.net This structural revision, establishing this compound as a diazobenzo[a]fluorene, was a significant development in the understanding of this class of natural products. acs.org
The structural difference between prekinamycin (with a benzo[b]fluorene skeleton) and this compound (with a benzo[a]fluorene skeleton) has also led to hypotheses regarding their potential biogenetic interconversion through a skeletal rearrangement, possibly involving an α-ketol intermediate. beilstein-journals.orgacs.orgnih.govacs.org
Classification within the Diazoparaquinone Family of Natural Products
This compound is classified as a member of the diazoparaquinone family of natural products. researchgate.netresearchgate.netnih.govnih.govwikipedia.orgnih.gov This family is characterized by the presence of both a diazo group and a paraquinone moiety within the molecular structure. nih.govnih.gov Other prominent members of this family include the kinamycins (such as kinamycin A-D and kinamycin F) and the lomaiviticins. nih.govnih.govresearchgate.net
These compounds are notable for their unusual molecular architecture, featuring a diazofluorene core. illinois.eduresearchgate.netresearchgate.net The diazoparaquinone functionality is considered critical for their biological activities. researchgate.net Research has explored the chemical reactivity of the diazo group in these compounds, suggesting that they may exhibit enhanced diazonium salt character, which could contribute to their biological effects. researchgate.netacs.orgnih.govmdpi.comresearchgate.net
Research Findings:
Studies have investigated the potential mechanisms of action of diazoparaquinones, including this compound. Hypotheses have been proposed involving both oxidative activation leading to radical intermediates and electrophilic activation. nih.govnih.gov For example, studies with this compound have supported an electrophilic intermediate based on its facile alkylation with β-naphthol. nih.govnih.gov The presence of intramolecular hydrogen bonding in this compound has been suggested to enhance the diazonium-like character of the N2 function, making it more electrophilic. nih.govacs.org
The synthesis of this compound has been achieved, providing material for further study of its structure and activity. acs.orguwaterloo.ca Crystallographic data from synthetic this compound and analogues have provided structural evidence supporting the proposal of enhanced diazonium ion character due to intramolecular hydrogen bonding. acs.orguwaterloo.ca
Interactive Data Table (Simulated):
Below is a simulated data table summarizing key information about this compound based on the provided text.
| Property | Value | Source |
| Origin Organism | Streptomyces murayamaensis | nih.govillinois.edu |
| Molecular Formula | C18H10N2O4 | nih.gov |
| Molecular Weight | 318.06405680 Da (Monoisotopic) | nih.gov |
| Core Skeleton (Revised) | Benzo[a]fluorene (6-5-6-6 ring system) | researchgate.netjst.go.jpresearchgate.net |
| Key Functional Group | Diazo group (-N=N-) | |
| Family | Diazoparaquinone | nih.govnih.gov |
| PubChem CID | 16748289 | nih.govnih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H10N2O4 |
|---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
5-diazo-1,7-dihydroxy-3-methylbenzo[a]fluorene-6,11-dione |
InChI |
InChI=1S/C18H10N2O4/c1-7-5-9-13(11(22)6-7)14-15(18(24)16(9)20-19)12-8(17(14)23)3-2-4-10(12)21/h2-6,21-22H,1H3 |
InChI Key |
OWPHUUBRUYFHMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C3=C(C4=C(C3=O)C=CC=C4O)C(=O)C2=[N+]=[N-] |
Synonyms |
isoprekinamycin |
Origin of Product |
United States |
Chemical Synthesis Methodologies of Isoprekinamycin
Retrosynthetic Disconnections and Key Building Blocks for Isoprekinamycin
The core structure of this compound is a benzo[a]fluorene skeleton. Retrosynthetic analysis of this compound typically involves disconnecting the bonds that form this tetracyclic system. A key strategy in the reported total synthesis involves the assembly of the A, B, and D rings, followed by cyclization to form the complete ABCD ring system.
Key building blocks identified in synthetic approaches include a bromoindenone representing the AB ring system and a pinacol (B44631) boronate corresponding to the D ring. These fragments are designed to be coupled together and subsequently cyclized to yield the desired benzo[a]fluorene core.
Seminal Total Synthesis Approaches to this compound
The first total synthesis of this compound was reported, establishing a pathway to access this natural product. nih.govacs.org This seminal approach involved a sequence of reactions designed to construct the benzo[a]fluorene core and introduce the diazo group.
Suzuki Coupling-Based Strategies for Ring Assembly
A central step in the initial total synthesis of this compound is a Suzuki coupling reaction. nih.govacs.org This cross-coupling is employed to connect the pre-synthesized AB ring fragment (a bromoindenone) with the D ring fragment (a pinacol boronate). This coupling forms a diaryl intermediate that incorporates the A, B, and D rings of this compound. While Suzuki coupling with arylboronic acids under basic conditions was initially explored for related intermediates, nonbasic conditions using a palladium catalyst, [(t-Bu)3PH]BF4, and KF were found to be effective for generating the required diaryl intermediate in good yield. acs.org
Anionic Cyclization and Dieckmann-like Reactions in Core Formation
Following the Suzuki coupling, the diaryl intermediate undergoes cyclization to form the complete ABCD benzo[a]fluorene ring system. nih.govacs.org A key step in this ring closure is a Dieckmann-like reaction. acs.org This anionic cyclization is designed to form the C ring, utilizing a functional group (such as a cyano group) that will later be transformed into the diazo group. While this Dieckmann-like cyclization proceeded selectively in model studies, it presented challenges in the total synthesis of IPK due to a competing aldol (B89426) reaction involving the B-ring ketone. This issue was resolved by reducing the ketone to a reduced aluminate intermediate, which served as a protecting group during the cyclization and subsequent steps.
Implementation of Modified Hofmann Rearrangement for Diazo Group Formation
The introduction of the unusual diazo group in this compound is a critical transformation. In the reported total synthesis, a modified Hofmann rearrangement is utilized to form the C-N bond at the correct position for the eventual creation of the diazo group. This sequence involves the hydrolysis of a cyano group (present after the Dieckmann-like cyclization) to an amide, followed by a modified Hofmann rearrangement. This three-step sequence provides the necessary nitrogen atom for the diazo functionality. The Hofmann rearrangement is a known method for converting primary carboxamides to primary amines with one fewer carbon atom, and modified versions exist to suit various substrates and conditions. thermofisher.commasterorganicchemistry.com
Here is a simplified representation of the key steps in the seminal total synthesis:
| Step | Reaction Type | Key Intermediate Formed |
| Coupling of AB and D rings | Suzuki Coupling | Diaryl intermediate |
| Formation of the ABCD ring system | Dieckmann-like Cyclization | Benzo[a]fluorene core |
| Introduction of nitrogen for diazo group | Modified Hofmann Rearrangement | Amine precursor |
Advanced Synthetic Protocols for this compound and Precursors
Ongoing research has explored alternative and improved synthetic methodologies for accessing this compound and its key intermediates.
Fukuyama Cross-Coupling Approaches for this compound Intermediates
More recent work has investigated the use of Fukuyama cross-coupling reactions as an alternative strategy for synthesizing key precursors of this compound. acs.orgunistra.frnih.govacs.orgorganic-chemistry.org The Fukuyama coupling is a palladium-catalyzed reaction between organozinc compounds and thioesters, typically forming ketones. organic-chemistry.org This approach offers potential advantages, such as tolerance of various functional groups. organic-chemistry.org
Data from a study exploring the Fukuyama cross-coupling for ketone synthesis, including a precursor to this compound, is presented below:
| Thioester Substrate | Organozinc Reagent | Palladium Precatalyst | Yield (%) |
| Thioester 3a | Benzylzinc bromide | Standard conditions | 8 acs.org |
| Thioester 3a | Benzylzinc bromide | POxAP | Improved |
| Various thioesters | Various organozincs | PdCl(Ph)(PPh3)2 (POxAP) | 53-99 acs.org |
Note: Specific yield for the improved reaction of Thioester 3a with POxAP is not explicitly stated as a single value in the provided snippets, but the method is described as an "alternative approach" and the POxAP catalyst is highlighted for its efficiency in related couplings. acs.orgnih.govacs.org
This highlights the ongoing efforts to develop more efficient and practical synthetic routes to this compound intermediates using modern cross-coupling methodologies.
Palladium-Catalyzed Methodologies in Synthesis
Palladium catalysis has been demonstrated as a valuable tool in the synthesis of complex polycyclic aromatic systems, including those found in the kinamycin family of antibiotics, which are structurally related to this compound nih.govnih.govthieme-connect.com. While specific details on the direct application of palladium catalysis in every step of this compound's synthesis might vary across different reported routes, palladium-catalyzed reactions have been successfully employed in the construction of related diazofluorenes and carbazoles nih.govnih.govthieme-connect.commdpi.comrsc.org.
One notable application of palladium catalysis in the synthesis of related compounds is the palladium-catalyzed cyclization used in the development of enantioselective synthetic routes to (-)-kinamycin F and (-)-lomaiviticin aglycon nih.govnih.gov. This step was effective in forging the cyclopentadiene (B3395910) ring, a core structural feature found in these diazofluorenes nih.gov. Additionally, palladium-catalyzed oxidative ring closure has been utilized in the synthesis of a cyanamide (B42294) analogue of prekinamycin, a compound structurally similar to this compound rsc.org. These examples highlight the utility of palladium-catalyzed methodologies in constructing the complex ring systems present in the kinamycin family and related structures.
Synthetic Challenges and Stereochemical Considerations in this compound Construction
The synthesis of this compound presents several challenges, primarily due to its complex polycyclic structure and the presence of the sensitive diazo functional group. One significant challenge encountered during the total synthesis was related to the key anionic cyclization step . While a similar Dieckmann-like cyclization proceeded selectively in a model study, the synthesis of the full this compound system faced a competing aldol reaction involving a ketone group in the B-ring . This issue necessitated the development of a modified approach, involving the reduction of the ketone to a protected aluminate intermediate, to ensure the desired cyclization occurred effectively .
Stereochemical control is another critical aspect in the synthesis of natural products like this compound, which can possess multiple chiral centers. Although the provided information does not extensively detail the stereochemical considerations specifically for this compound's synthesis, related synthetic efforts on kinamycin F and lomaiviticin aglycon highlight the importance of controlling stereochemistry nih.govnih.gov. In the synthesis of these related diazofluorenes, the stereochemical outcome of coupling reactions was influenced by factors such as steric bias introduced by protecting groups and contact ion pairing of intermediates nih.govnih.gov. These insights from related syntheses underscore the potential complexities in controlling the stereochemistry during the construction of the this compound core.
Development of Model Compounds and Synthetic Analogues of this compound
The development of model compounds has played a crucial role in the strategic planning and optimization of the synthetic route towards this compound . Before undertaking the total synthesis of IPK, a model synthesis was developed to establish a methodology for constructing the benzo[a]fluorene skeleton . This model study allowed researchers to evaluate the feasibility of key reactions, such as the Suzuki coupling and the Dieckmann-like cyclization, and to identify potential challenges on a simpler system . The successful synthesis of a model compound provided valuable insights that informed the development of the final route to this compound .
In addition to model compounds, synthetic analogues of this compound have been developed to investigate the relationship between structure and biological activity, particularly concerning the role of the unusual diazo group rsc.orgrsc.org. For instance, an isosteric-isoelectronic analogue of prekinamycin, a compound structurally related to this compound, has been synthesized rsc.orgrsc.org. This analogue, which features a cyanamide group instead of the diazo functionality, was used to explore whether the diazo group is essential for the bioactivity observed in this class of compounds rsc.orgrsc.org. Studies with this analogue suggested that the diazo functionality might not be an absolute requirement for cytotoxicity rsc.org. The synthesis of analogues with modifications, such as incorporating side chains, has also been explored with the aim of potentially improving properties like solubility and DNA affinity .
Biosynthetic Pathways and Interrelationships of Isoprekinamycin
Producing Organism: Streptomyces murayamaensis
Isoprekinamycin is recognized as a secondary metabolite isolated from the soil bacterium Streptomyces murayamaensis. nih.govillinois.edursc.org This actinomycete is a known producer of kinamycin antibiotics. illinois.edursc.org Genetic studies, including the cloning and sequencing of the kinamycin biosynthetic gene clusters from Streptomyces murayamaensis, have been instrumental in deciphering the genetic basis for the production of these compounds. researchgate.net
Proposed Biosynthetic Origin of the Diazoparaquinone Moiety
A defining characteristic of this compound and related kinamycins is the presence of the diazoparaquinone functional group. The precise biosynthetic route to this moiety is an area of ongoing research. Investigations into the biosynthesis of similar diazo compounds, such as cremeomycin, suggest a mechanism involving the generation of nitrous acid from aspartic acid, catalyzed by specific enzymes including a flavin-dependent monooxygenase (CreE) and a nitrosuccinate lyase (CreD). nih.govcabidigitallibrary.org This nitrous acid is then thought to react with an appropriate aromatic amine precursor to form the diazo group. nih.govcabidigitallibrary.org In the context of kinamycin biosynthesis, the O-methyltransferase-like protein AlpH has been implicated in the incorporation of the N-N bond. It is hypothesized that AlpH catalyzes a unique SAM-independent coupling reaction between L-glutamylhydrazine and a polyketide intermediate, potentially through a Mannich-type mechanism. researchgate.netnih.govresearchgate.net
Hypothetical Enzymatic Rearrangements: The α-Ketol Rearrangement in this compound Formation
Hypothetical enzymatic rearrangements, particularly the α-ketol rearrangement, have been proposed to contribute to the formation of this compound. It is hypothesized that prekinamycin and kinobscurinone, which are intermediates in the kinamycin biosynthetic pathway, may undergo isomerization via bridgehead α-ketol intermediates to yield this compound and prefluostatin, respectively. nih.govacs.orgbeilstein-journals.orgresearchgate.net This proposed transformation involves a skeletal rearrangement that converts a 6-5 ring system into a 5-6 ring system through an α-ketol rearrangement. nih.govacs.org While α-ketol rearrangements are established reactions in organic chemistry and have been observed in some biological pathways, the specific enzymes catalyzing this rearrangement in the context of this compound biosynthesis are still under investigation. beilstein-journals.orgd-nb.infobeilstein-journals.org The biological interconversion between prekinamycin and this compound is thought to proceed through a reversible sequence involving hydration, the α-ketol rearrangement of a common intermediate, and subsequent dehydration. beilstein-journals.orgresearchgate.net
Relationship to the Biosynthesis of Related Kinamycin and Lomaiviticin Natural Products
This compound is classified within the kinamycin family of antibiotics, which includes kinamycins and fluostatins, and shares biosynthetic links with the lomaiviticins. researchgate.netnih.govcas.cn These classes of compounds are characterized by a common core structure, the benzofluorene core, along with a diazo group and a highly oxygenated A-ring. cabidigitallibrary.orgcas.cn The biosynthesis of the benzofluorene scaffold is initiated by a type II polyketide synthase system and involves the action of collaborative oxidases, such as AlpJ and AlpK, which are responsible for the contraction of the B-ring. nih.govcas.cn Although the core benzofluorene structure is assembled using shared enzymatic machinery, the subsequent modifications, particularly to the A-ring, and the formation of the diazo group, exhibit variations reflecting evolutionary divergence among the kinamycin and lomaiviticin families. cas.cn Lomaiviticins are further distinguished by the dimerization of their diazofluorene monomers, a process thought to be catalyzed by enzymes homologous to ActVA-orf4, such as Lom19 and Strop2191. mdpi.com Additionally, the biosynthesis of lomaiviticins may involve novel strategies for initiating polyketide synthesis, potentially utilizing enzymes typically found in type I PKS pathways. nih.govcdc.gov
Molecular Mechanism of Action Studies of Isoprekinamycin
Characterization of Enhanced Diazonium Ion Character through Intramolecular Hydrogen Bonding
The unusual stability of the diazo group in Isoprekinamycin and related kinamycins under acidic conditions, contrary to typical diazo compounds, suggests a unique electronic structure. rsc.org This observation led to the hypothesis that the diazo moiety in these molecules possesses significant diazonium ion character. rsc.orgrsc.org This enhanced electrophilicity is attributed to a network of intramolecular hydrogen bonds. rsc.orgnih.gov
X-ray crystallographic studies of this compound have provided structural evidence supporting the enhancement of its diazonium ion character as a result of intramolecular hydrogen bonding. acs.org This hydrogen bonding network influences the conformation of the polyhydroxylated D-ring, which in turn increases the diazonium-like nature of the diazo group. rsc.org This inherent reactivity makes the terminal nitrogen of the diazo group susceptible to nucleophilic attack. rsc.org Theoretical calculations have also been employed to assess the reactivity of this compound, lending further support to the influence of intramolecular hydrogen bonding on its electronic properties. rsc.org
Hypothesized Biological Activation Pathways
The cytotoxic effects of this compound are believed to stem from its ability to generate highly reactive intermediates within the cellular environment. Several interconnected pathways for its biological activation have been proposed, primarily revolving around the unique reactivity of its diazo and quinone functionalities.
Nucleophilic Attack by Biological Substrates on the Diazo Group
One of the primary hypotheses for the mechanism of action of this compound involves the nucleophilic attack by biological molecules, such as DNA or proteins, on the electrophilic diazo group. rsc.orgnih.gov The enhanced diazonium ion character of the diazo group makes it a prime target for such attacks. rsc.orgrsc.org This interaction is proposed to form an azo adduct, which can then undergo homolysis to generate a reactive vinyl radical and molecular nitrogen, ultimately leading to cellular damage. rsc.org It has been suggested that this nucleophilic addition, followed by homolysis, is a characteristic reaction of aryl diazonium ions and could be a key step in the cytotoxic activity of this compound. rsc.org
Generation of Reactive C(11) Radical Intermediates
A central theme in the proposed mechanisms of action for this compound is the generation of a reactive radical at the C(11) position. nih.govresearchgate.net This radical species is considered a key intermediate capable of causing DNA damage. nih.gov One proposed pathway to the C(11) radical involves the initial nucleophilic attack on the diazo group, as described above, which subsequently leads to the formation of this radical. nih.govresearchgate.net
Another hypothesis suggests that the oxidative activation of the diazo function could lead to the formation of the C(11) radical, which in turn could generate DNA-damaging reactive oxygen species. nih.gov Furthermore, studies using prekinamycin as a model have shown that under reducing conditions, a cyclopentenyl radical intermediate can be formed, highlighting the potential for radical-based mechanisms. researchgate.net The generation of this C(11) radical is a pivotal point in many of the hypothesized pathways, potentially leading to DNA strand cleavage through various subsequent reactions. nih.gov
Formation of o-Quinone Methide Species
The formation of an o-quinone methide intermediate is another significant hypothesized pathway for the bioactivity of this compound and related compounds. researchgate.net This electrophilic species is thought to arise following a two-electron reduction of the quinone moiety and subsequent loss of dinitrogen. researchgate.net The resulting o-quinone methide can then act as a DNA alkylating agent, contributing to the compound's cytotoxicity. rsc.org
Experimental studies modeling the reductive activation of prekinamycin have provided evidence for the intermediacy of both a cyclopentenyl radical and an o-quinone methide electrophile. researchgate.net The formation of this reactive intermediate represents a plausible mechanism for DNA damage, either through direct alkylation or by participating in further reactions that lead to strand scission. nih.gov
Bioreductive Activation Mechanisms of the Quinone Moiety
The presence of a paraquinone functionality in this compound suggests a potential for bioreductive activation, a mechanism shared by other quinone-containing anticancer agents like doxorubicin. rsc.orgnih.gov This process involves the reduction of the quinone to a semiquinone or hydroquinone (B1673460). nih.govnih.gov One-electron reduction of the quinone can lead to the formation of a reactive semiquinone radical. nih.gov This radical can then initiate a cascade of events, including the generation of the C(11) radical through the loss of nitrogen gas. nih.govresearchgate.net
Alternatively, a two-electron reduction to the hydroquinone can also lead to DNA damage. rsc.org This hydroquinone can then facilitate either a nucleophilic attack on the diazo group or the formation of the o-quinone methide intermediate. rsc.org The bioreductive activation of the quinone moiety is thus a critical step that can trigger multiple downstream pathways leading to cytotoxic effects. nih.govnih.gov
Molecular Interactions with Cellular Components
The reactive intermediates generated from this compound are believed to interact with various cellular components, with DNA being a primary target. nih.gov The proposed C(11) radical can abstract a hydrogen atom from DNA, leading to the formation of a DNA radical and subsequent strand cleavage. nih.gov This process is analogous to the mechanisms of other radical-generating DNA damaging agents. nih.gov
DNA-Damaging Activity: Studies on DNA Nicking and Strand Cleavage
The capacity of this compound and its analogs to induce DNA damage is a cornerstone of their proposed mechanism of action. Studies have explored their ability to cause single-strand breaks (nicking) and double-strand cleavage in DNA, a process believed to be mediated by the generation of highly reactive radical species.
Two primary hypotheses have been put forward to explain the DNA-damaging effects. One proposal suggests that oxidative activation of the diazo functional group can lead to the formation of a C(11) radical, which in turn generates DNA-damaging reactive oxygen species. nih.gov An alternative mechanism, using this compound as a model, posits that the molecule's structure enhances the diazonium character of the diazo group. nih.gov This enhanced electrophilicity creates a site for nucleophilic attack by DNA bases, which could also lead to the formation of damaging C(11) radicals. nih.gov
The process of DNA damage is thought to be initiated by either reductive or oxidative activation of the diazoparaquinone core. nih.govresearchgate.net Reductive activation, which can occur under the hypoxic conditions often found in solid tumors, involves the one-electron reduction of the quinone to a semiquinone radical anion. researchgate.net This species can then lose molecular nitrogen (N₂) to generate a C(11) radical. nih.gov This highly reactive radical can abstract a hydrogen atom from the deoxyribose backbone of DNA, leading to strand cleavage. nih.gov The resulting DNA radical can undergo further reactions, leading to strand scission. nih.gov
Studies on the related compound, kinamycin F, have provided experimental evidence for this DNA-damaging capability. In vitro assays demonstrated that kinamycin F can induce nicking of pBR322 plasmid DNA. researchgate.net This activity was found to be significantly enhanced in the presence of the biological reductant glutathione (B108866) (GSH), supporting the reductive activation model. researchgate.net The DNA cleavage induced by the kinamycin F/GSH system was mitigated by the presence of iron chelators, radical scavengers, and catalase, indicating that the damage is dependent on iron, hydrogen peroxide, and the generation of hydroxyl radicals. researchgate.net
Table 1: Factors Influencing Kinamycin F-Induced DNA Nicking
| Condition | Observation | Implication | Reference |
| Kinamycin F alone | Induces a small amount of DNA nicking. | The compound has some intrinsic, albeit weak, DNA damaging activity. | researchgate.net |
| Kinamycin F + GSH | Significantly promotes DNA nicking. | Reductive activation by biological thiols enhances DNA cleavage. | researchgate.net |
| + Deferoxamine (Iron Chelator) | Attenuates GSH-promoted DNA nicking. | The DNA damage mechanism is iron-dependent. | researchgate.net |
| + Dimethyl Sulfoxide (Radical Scavenger) | Attenuates GSH-promoted DNA nicking. | The process involves reactive radical species. | researchgate.net |
| + Catalase | Attenuates GSH-promoted DNA nicking. | Hydrogen peroxide is an intermediate in the damage pathway. | researchgate.net |
These findings with kinamycin F are considered relevant to this compound due to their structural and functional similarities, suggesting that this compound likely employs a similar radical-based mechanism for DNA nicking and strand cleavage. nih.govrsc.org
Protein Interaction Hypotheses and Specific Target Identification Efforts (e.g., Cyclin D3)
Beyond non-specific DNA damage, an alternative or complementary mechanism of action for the diazoparaquinone family involves interaction with specific protein targets. This hypothesis is supported by studies on kinamycin F, which has been shown to selectively downregulate Cyclin D3, a key protein involved in cell cycle progression. nih.govrsc.org
In human leukemia K562 cells, treatment with kinamycin F led to a notable reduction in the levels of Cyclin D3 protein. nih.gov This effect was found to occur at the transcriptional level, meaning kinamycin F likely inhibits the production of Cyclin D3 mRNA, rather than destabilizing the protein or its corresponding mRNA transcript. nih.gov The downregulation of Cyclin D3 is significant because a decrease in its levels is known to induce apoptosis (programmed cell death), which could explain the cytotoxic effects of the compound. rsc.org This finding was the first to suggest that the mechanism of action of kinamycins might not solely be due to non-selective DNA damage but could involve a more specific interaction with cellular machinery controlling gene expression. rsc.org
This has led to the hypothesis that kinamycin F, and by extension other diazoparaquinones like this compound, might bind non-covalently or covalently to a specific protein target involved in the transcription of the Cyclin D3 gene. rsc.org However, it is currently not known whether this compound or the related lomaiviticins induce similar effects on Cyclin D3 levels. rsc.orgrsc.org
Table 2: Effects of Kinamycin F on Cyclin D3 in K562 Cells
| Effect | Observation | Mechanism | Consequence | Reference |
| Cyclin D3 Protein Levels | Selectively reduced upon treatment. | Appears to be mediated at the level of transcription. | Contributes to the induction of apoptosis. | nih.gov |
| Cyclin D3 mRNA Stability | Not significantly affected. | Suggests the target is upstream of mRNA translation or stability. | Points towards inhibition of gene transcription. | nih.gov |
| Protein Stability | Not affected. | Rules out enhanced protein degradation as the cause of reduced levels. | Focuses investigation on the regulation of gene expression. | nih.gov |
Further research is required to determine if this compound shares this specific protein-targeting mechanism and to identify the putative protein target responsible for the downregulation of Cyclin D3.
Electrophilic Properties of this compound in Biological Contexts
The electrophilic character of this compound, particularly at its diazo group, is a critical feature influencing its biological activity. rsc.org This property makes the molecule susceptible to attack by biological nucleophiles, such as the amino groups of DNA bases or nucleophilic residues in proteins. nih.govrsc.org
Theoretical and chemical studies have shown that the diazo group in this compound and related kinamycins possesses significant "diazonium-like" character. researchgate.netrsc.org This enhanced electrophilicity is attributed to the molecule's specific conformation, where intramolecular hydrogen bonding plays a key role. rsc.org This internal stabilization increases the positive charge on the diazo group, making it a more attractive target for nucleophiles. rsc.org
The reaction with a biological nucleophile is proposed as a key activation step. rsc.org In this scenario, a nucleophile (from DNA or a protein) attacks the terminal nitrogen of the electrophilic diazo moiety, forming a transient azo adduct. rsc.org Subsequent homolysis of this adduct is thought to generate a reactive radical, which can then proceed to cause cellular damage. rsc.org This pathway represents a plausible mechanism for cytotoxicity that is initiated by the compound's inherent electrophilicity. rsc.org
For instance, laboratory studies have shown that this compound can react with 2-naphthol, a nucleophile known to react readily with aryldiazonium salts, to form an azo-coupled product. researchgate.net This provides chemical evidence for the diazonium-like reactivity of the diazo group in this compound. researchgate.net This electrophilic nature suggests that one of the primary ways this compound exerts its biological effects is by acting as an electrophilic agent, forming covalent bonds with key biological macromolecules and initiating radical-based damage. rsc.orgrsc.org
Structure Activity Relationship Sar Investigations of Isoprekinamycin
Contribution of the Diazobenzo[a]fluorene Skeleton to Biological Activity
The core diazobenzo[a]fluorene skeleton of Isoprekinamycin is fundamental to its biological activity. The synthesis of this compound provided the initial evidence that this specific structural scaffold possesses in vitro anticancer activity. nih.gov this compound is classified as a diazobenzo[a]fluorene antibiotic, distinguishing it from related compounds like the kinamycins, which were initially mischaracterized but later confirmed to contain a diazobenzo[b]fluorene core. ontosight.ainih.gov The presence of this unique tetracyclic system is a defining feature and a key contributor to the compound's biological profile.
Impact of the Diazo Functionality on Cytotoxicity and Reactivity
A critical structural element of this compound is the diazo group. Research indicates that this functionality exhibits an enhanced diazonium ion character, significantly influenced by intramolecular hydrogen bonding. nih.govontosight.aiwikipedia.orgnih.govuni.lunih.govuni.lu This enhanced diazonium-like nature is hypothesized to play a central role in the biological reactivity and cytotoxic effects of this compound and the kinamycins. wikipedia.orgnih.govuni.luguidetopharmacology.orgprobes-drugs.org
Unlike typical diazo compounds, which are generally unstable under acidic conditions and generated under basic conditions, the diazo group in kinamycins (and by extension, likely this compound due to similar structural features and reactivity) exhibits unusual stability to acid but instability under alkaline conditions, characteristic of aryl diazonium ions. wikipedia.orgnih.gov
The diazo group is proposed to contribute to cytotoxicity through several potential mechanisms, including acting as an electrophilic azo-coupling agent in biological systems or generating reactive radicals upon reaction with nucleophiles followed by homolysis. wikipedia.orgnih.govuni.luguidetopharmacology.orgprobes-drugs.org
However, comparative studies with a cyanamide (B42294) analogue of prekinamycin (a related diazoparaquinone) have suggested that the diazo functionality might not be an absolute requirement for bioactivity. wikipedia.orgnih.govrsc.org The cyanamide analogue showed comparable cytotoxicity to prekinamycin in K562 human leukemia cells, indicating that alternative or additional mechanisms independent of the diazo group may contribute to the observed biological effects. wikipedia.orgnih.gov
Substituent Effects on the D-Ring and Their Influence on Potency
While specific detailed SAR studies focusing solely on D-ring substituent effects in this compound are limited in the provided results, research on related kinamycins highlights the importance of the D-ring structure. For instance, the unique conformation of the polyhydroxylated D-ring in kinamycin F has been shown to increase the diazonium ion character of its diazo group. wikipedia.orgnih.gov This suggests that substituents and their arrangement on the D-ring can indirectly influence the reactivity and thus the potency of the molecule by affecting the electronic properties and conformation of the diazobenzo[a]fluorene core. The synthesis of this compound involved coupling a D-ring precursor, indicating the integral nature of this ring system to the complete structure. nih.govuni.lu
Comparative SAR with Kinamycin and Lomaiviticin Analogues
Comparisons between this compound, kinamycins, and lomaiviticins reveal both similarities and differences in their SAR. All three classes contain unusual diazo functionalities and exhibit antitumor and antibacterial properties. probes-drugs.orgnih.govnih.govfishersci.be The diazo groups in this compound, kinamycins, and lomaiviticin A are all described as having enhanced diazonium salt character, which is thought to contribute to their biological activity as electrophilic azo-coupling agents. probes-drugs.org
Kinamycin F is often cited as one of the most bioactive members of the kinamycin family, demonstrating potent cytotoxicity in various cell lines, including K562 leukemia cells. wikipedia.orgnih.govguidetopharmacology.org Lomaiviticins, in contrast, are dimeric compounds containing diazocyclopentadiene functional groups and have also shown potent cytotoxicity, particularly against DNA double-strand break repair-deficient cell lines. mdpi.comalfa-chemistry.comdb-thueringen.de
A comparison of cytotoxicity data for some related compounds in K562 human leukemia cells illustrates the range of activities observed:
| Compound | IC₅₀ (µM) | Source |
| Kinamycin F | 0.56 ± 0.12 | wikipedia.orgnih.gov |
| Prekinamycin | 13.5 ± 0.9 | wikipedia.orgnih.gov |
| N-cyanobenzo[b]carbazoloquinone (Prekinamycin analogue) | 13.8 ± 4.4 | wikipedia.orgnih.gov |
| Kinamycin F | 0.33 ± 0.02 | nih.gov |
| Kinamycin A | 4.7 nM (vs topo IIα) | nih.gov |
| Kinamycin C | 330 nM (vs topo IIα) | nih.gov |
Note: IC₅₀ values can vary depending on the cell line and assay conditions.
Rational Design of this compound Analogues as Mechanistic Probes
The insights gained from SAR investigations into this compound and its analogues are crucial for the rational design of new compounds. Understanding the contribution of the diazobenzo[a]fluorene skeleton, the reactivity of the diazo group, and the influence of D-ring substituents allows for targeted structural modifications.
The synthesis of this compound and related compounds, including the development of efficient synthetic routes like the Fukuyama cross-coupling approach, is essential for generating analogues. nih.govfishersci.cauni-freiburg.de These synthetically modified analogues can then be used as mechanistic probes to further elucidate the precise molecular targets and modes of action. uni.lu By systematically altering specific parts of the molecule, researchers can investigate how these changes impact interactions with biological macromolecules (such as DNA or proteins) and downstream cellular effects, thereby refining the understanding of the SAR and guiding the development of potential therapeutic agents. The design of such probes is a key aspect of medicinal chemistry aimed at dissecting complex biological mechanisms. researchgate.net
Biological Activity and Molecular Pharmacology in Pre Clinical Research Models
In Vitro Growth Inhibitory Effects in Cell Lines (e.g., K562, CHO)
Isoprekinamycin has been shown to exert significant growth inhibitory effects on various cancer cell lines. rsc.org Studies have documented its cytotoxicity against Chinese Hamster Ovary (CHO) and human chronic myelogenous leukemia (K562) cells. rsc.org While specific IC50 values for this compound are not consistently reported across all studies, the available data indicates its potency as a cell growth inhibitor. rsc.org For context, its related compound, prekinamycin, exhibited an IC50 of 13.5 ± 0.9 μM in CHO cells. rsc.org The growth inhibitory potential of these compounds underscores their relevance in anticancer research.
Cellular Responses: Apoptosis Induction and Cell Cycle Modulation
The cytotoxic activity of this compound and its analogs is linked to the induction of apoptosis, or programmed cell death. rsc.org While direct studies on this compound's effect on apoptosis are limited, research on the related kinamycin family of compounds provides valuable insights. For instance, kinamycin F has been shown to induce a rapid apoptotic response in K562 cells. nih.govresearchgate.net This process is often associated with the downregulation of key cellular proteins like cyclin D3, which is known to trigger apoptosis when its levels are diminished. rsc.org
Furthermore, compounds related to this compound have been observed to modulate the cell cycle. Kinamycin A, for example, caused an unusual G1/S cell cycle block in synchronized CHO cells. nih.gov This suggests that this compound may exert its antiproliferative effects by interfering with the normal progression of the cell cycle, leading to growth arrest and eventual cell death.
Biochemical Effects on Key Enzymes (e.g., Topoisomerase IIα Inhibition)
A key molecular target for this compound and related compounds is topoisomerase IIα, an essential enzyme involved in DNA replication and repair. rsc.org Kinamycins A and C have been identified as inhibitors, but not poisons, of topoisomerase IIα. rsc.org This means they interfere with the enzyme's catalytic activity without stabilizing the enzyme-DNA covalent complex, a mechanism distinct from many clinical anticancer drugs. nih.gov
The inhibitory effect on topoisomerase IIα is a significant contributor to the cytotoxic properties of this class of compounds, leading to DNA damage and cell death. The ability of kinamycin F to inhibit the decatenation activity of human topoisomerase IIα has been demonstrated, with a reported IC50 of 0.85 ± 0.26 μM. nih.gov
Modulation of Biological Activity by Redox Environment (e.g., Glutathione)
The biological activity of this compound and its relatives can be influenced by the cellular redox environment, particularly by the presence of glutathione (B108866) (GSH). rsc.org GSH, a major cellular antioxidant, can interact with these compounds. nih.gov Studies on kinamycin F have shown that its cytotoxicity can be modulated by cellular GSH levels; increasing GSH levels can decrease cytotoxicity, while depleting GSH can enhance it. nih.govresearchgate.net
This modulation is complex. While GSH can promote kinamycin F-induced DNA nicking in vitro, this effect appears to be independent of GSH levels within the cell. nih.gov The interaction between kinamycin F and GSH can lead to the formation of a semiquinone free radical, suggesting that the compound's cytotoxicity may arise from both reductive and peroxidative activation, ultimately producing species that damage DNA and proteins. nih.govresearchgate.net
Comparative Bioactivity Studies with Related Natural Products and Synthetic Derivatives
Comparative studies of this compound and its analogs have provided valuable structure-activity relationship insights. For instance, kinamycin F is the most active among a tested series of related compounds, with an IC50 of 0.56 ± 0.12 μM against K562 cells. rsc.org In contrast, prekinamycin and a synthetic cyanamide (B42294) analogue showed comparable, though less potent, bioactivity with IC50 values around 13.5 μM. rsc.org
These studies highlight that the diazo functionality, a key feature of this compound, may not be an absolute requirement for bioactivity, as the isosteric-isoelectronic cyanamide analogue exhibits similar cytotoxicity. rsc.org This suggests that other structural features and electronic properties also play a crucial role in the mechanism of action. rsc.org The high cytotoxicity of lomaiviticins, which are dimeric analogs of the kinamycins, further underscores the potential of this class of natural products and their derivatives as anticancer agents. rsc.org
Table of Mentioned Compounds
Analytical and Spectroscopic Characterization in Research
X-ray Crystallographic Analysis for Structural Confirmation of Isoprekinamycin and Analogues
X-ray crystallography provides the most unambiguous method for determining the three-dimensional atomic structure of a molecule. ufl.eduyale.edu In the study of this compound and the broader kinamycin family, this technique has been pivotal in correcting initial structural misassignments and confirming the precise architecture of these complex natural products.
Initially, the kinamycin family of antibiotics, isolated from Streptomyces murayamaensis, was thought to possess a benzo[b]carbazole skeleton with a cyanamide (B42294) (N-C≡N) functional group. jst.go.jp However, subsequent spectroscopic analysis and chemical synthesis raised doubts about this assignment. The definitive structural revision came from X-ray crystallographic data of a prekinamycin derivative, which revealed the presence of a diazo group (C=N₂), not a cyanamide. illinois.edu
A key study involving the first total synthesis of this compound utilized X-ray crystallography to provide definitive structural proof. acs.org The analysis of the synthesized crystals confirmed the benzo[a]fluorene core and provided crucial insights into the molecule's conformation. The crystallographic data revealed the presence of intramolecular hydrogen bonding, which enhances the diazonium ion character of the diazo group. acs.org This structural feature is believed to be linked to its biological activity. acs.org The interconversion of prekinamycin and this compound is hypothesized to proceed through an α-ketol rearrangement, a transformation whose intermediates and analogues can also be studied and confirmed using crystallographic methods. beilstein-journals.org
Spectroscopic Signatures of the Diazoparaquinone Moiety (e.g., IR, NMR)
The unusual diazoparaquinone moiety is the defining functional group of this compound, and its presence is confirmed by characteristic spectroscopic signals in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. fiveable.mechemrxiv.org
The initial misassignment of the kinamycins was partly due to an anomalous ¹³C NMR signal. illinois.edu The carbon of the proposed cyanamide group appeared at approximately 78 ppm, a significant deviation from the expected chemical shift of around 110 ppm. illinois.edu Following the structural revision, this upfield shift was correctly attributed to the carbon atom of the diazo group. For instance, in a related diazoindene compound, the carbon atom bonded to the diazo group shows a signal at 67.1 ppm in the ¹³C NMR spectrum. jst.go.jp
Infrared spectroscopy provides a distinct signature for the diazo functional group. The stretching vibration (ν) of the N≡N bond in the diazo group typically appears in a region of the IR spectrum that is relatively free from other common absorptions. In diazo compounds, this absorption is strong and sharp. For example, the diazo function in diazoindene results in a characteristic absorption maximum at 2068 cm⁻¹. jst.go.jp This is significantly different from the absorption of a nitrile (C≡N) group, which would be expected around 2260-2220 cm⁻¹. The lack of a signal in this nitrile region for synthetic relatives was a key piece of evidence in refuting the original cyanamide structure. illinois.edu
The combination of these NMR and IR spectroscopic features provides a reliable method for identifying the diazoparaquinone core in this compound and related compounds. psu.edu
Table 1: Characteristic Spectroscopic Data for the Diazoalkane Moiety
| Spectroscopic Technique | Functional Group | Characteristic Signal/Region | Reference Compound Example |
|---|---|---|---|
| ¹³C NMR | Diazoalkane Carbon (C=N₂) | ~67-78 ppm | Diazoindene (~67.1 ppm) jst.go.jp |
| Infrared (IR) Spectroscopy | Diazoalkane Stretch (N≡N) | ~2068 cm⁻¹ | Diazoindene (2068 cm⁻¹) jst.go.jp |
Mass Spectrometry for Structural Elucidation and Purity Assessment
Mass spectrometry (MS) is an indispensable analytical tool in the study of this compound, providing essential information on its molecular weight, elemental composition, and structural features through fragmentation analysis. fiveable.menumberanalytics.com
High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of this compound, which allows for the calculation of its exact molecular formula. This is a critical step in confirming the identity of both the natural product and synthetically derived samples.
Electrospray ionization (ESI) is a common soft ionization technique used for analyzing complex organic molecules like this compound, as it can generate intact molecular ions with minimal fragmentation. researchgate.netacs.org This allows for the clear determination of the molecular weight. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed, where the molecular ion is isolated and fragmented to produce a characteristic pattern. This fragmentation pattern serves as a fingerprint for the molecule, helping to confirm the connectivity of the core structure and the placement of substituents.
In addition to structural elucidation, MS techniques, often coupled with chromatography (e.g., LC-MS), are vital for assessing the purity of this compound samples. This is crucial for ensuring that samples used in biological assays are free from impurities, such as starting materials, byproducts, or degradation products, which could confound the results. Advanced techniques like hydrogen-deuterium exchange (HDX) mass spectrometry have also been applied in studies of this compound, offering deeper insights into the molecule's structure and its interactions in solution. dntb.gov.ua
Chromatographic Techniques for Isolation and Purification in Research Settings
The isolation of this compound from its natural source and the purification of synthetically produced material rely heavily on various chromatographic techniques. nih.gov These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. byjus.com
Table 2: Chromatographic Techniques in this compound Research
| Technique | Stationary Phase Example | Principle of Separation | Application in this compound Research |
|---|---|---|---|
| Flash Column Chromatography | Silica (B1680970) Gel (40-60 µm) | Adsorption; based on polarity | Rapid, large-scale purification of synthetic intermediates and final product. hawachhplccolumn.com |
| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (e.g., C18) or Normal-Phase (Silica) | Partition; based on polarity/hydrophobicity | High-resolution final purification and purity analysis. shd-pub.org.rs |
| Semi-Preparative HPLC | Reversed-Phase (e.g., C18) | Partition; based on polarity/hydrophobicity | Isolation of pure compound in milligram quantities for analysis. shd-pub.org.rs |
| Gel Permeation/Size-Exclusion Chromatography | Sephadex LH-20 | Size exclusion | Separating compounds based on molecular size, often used for removing polymeric impurities. shd-pub.org.rs |
In a typical synthetic sequence, flash column chromatography is the workhorse technique for purifying intermediates and the final crude product. hawachhplccolumn.com This method uses a column packed with a solid adsorbent, most commonly silica gel, and a solvent system (mobile phase) is passed through under moderate pressure. Compounds separate based on their polarity, allowing for the efficient removal of impurities. hawachhplccolumn.com
For final purification to achieve high purity, High-Performance Liquid Chromatography (HPLC) is often employed. shd-pub.org.rs HPLC uses smaller stationary phase particles and high pressure to achieve superior separation resolution compared to flash chromatography. Both normal-phase and reversed-phase HPLC can be used, with the latter (using a nonpolar stationary phase like C18 and a polar mobile phase) being very common for purifying complex natural products. Semi-preparative HPLC allows for the isolation of larger quantities of the purified compound (milligrams to grams) needed for comprehensive characterization and biological testing. shd-pub.org.rs
Other techniques such as gel permeation chromatography (e.g., using Sephadex) may also be used, which separate molecules based on their size rather than polarity. shd-pub.org.rs The selection of the appropriate chromatographic method or combination of methods is essential for obtaining pure this compound, which is a prerequisite for accurate analytical characterization and reliable biological evaluation.
Future Directions in Isoprekinamycin Research
Further Elucidation of Undefined Biosynthetic Steps and Enzymatic Machinery
The biosynthetic pathway of isoprekinamycin, while sharing features with related carbazole (B46965) and kinamycin antibiotics, contains several steps that are hypothesized but not enzymatically proven. A primary area for future research is the definitive characterization of the enzymes responsible for the complete assembly of the this compound scaffold.
A key unresolved question is the precise enzymatic basis for the interconversion between prekinamycin and this compound, which differ in their fused ring skeletons (6-6-5-6 for prekinamycin vs. 6-5-6-6 for this compound). beilstein-journals.orgd-nb.info It is hypothesized that this transformation occurs in nature via a reversible sequence of hydration, an α-ketol rearrangement, and dehydration, but the specific hydrolase, isomerase, or lyase that would catalyze this skeletal reorganization in Streptomyces murayamaensis remains to be identified. beilstein-journals.orgd-nb.inforesearchgate.net While chemical models support the feasibility of this rearrangement, in vivo validation is a critical next step. beilstein-journals.org
Furthermore, while the enzymes for forming the carbazole core and installing the diazo group have been characterized in other systems—such as CqsB1/CqsB2 for carbazole synthesis and the ATP-dependent CreM for diazotization—the specific orthologs in the this compound gene cluster require functional confirmation. nih.govacs.orgnih.gov Recent expansion of the kinamycin biosynthetic gene cluster has identified new candidate enzymes, including a FAD-dependent monooxygenase (Alp2F) and α/β hydrolases (Alp1U/Lom6), whose precise roles in tailoring the molecule need to be elucidated. researchgate.netmicrobiologyresearch.org Future work should involve heterologous expression of these candidate genes and in vitro enzymatic assays to fully reconstruct the pathway and resolve these ambiguities.
Definitive Identification of Specific Intracellular Biological Targets
The cytotoxicity of this compound is generally attributed to its ability to damage DNA. nih.gov It is proposed that the molecule, or a bioreductively activated form, generates highly reactive intermediates such as a vinyl radical or an ortho-quinone methide, which can then abstract hydrogen atoms from or alkylate DNA, leading to strand cleavage. nih.govresearchgate.net The unique diazo group, which exhibits enhanced diazonium ion character due to intramolecular hydrogen bonding, is considered a key electrophilic site for initiating this damage, possibly through nucleophilic attack by biological molecules. nih.govrsc.orgillinois.eduacs.org
However, evidence from related kinamycins suggests that the mechanism of action may be more specific than indiscriminate DNA damage. For instance, kinamycin F has been shown to selectively downregulate cyclin D3 at the transcriptional level and to act as an inhibitor of topoisomerase IIα. rsc.orgnih.goviiarjournals.org It is currently unknown if this compound shares these specific protein targets. rsc.org
Therefore, a crucial future direction is to move beyond general cytotoxicity assays and identify the specific, high-affinity intracellular binding partners of this compound. This will require the use of advanced chemical biology tools, such as the synthesis of this compound-based probes for affinity purification-mass spectrometry or photo-affinity labeling, to pull down and identify direct protein targets from cell lysates. Distinguishing between direct DNA damage and the disruption of specific protein-DNA complexes or signaling pathways is essential for a complete understanding of its biological activity.
Development of Novel and Efficient Synthetic Strategies for Complex Analogues and Probes
The total synthesis of this compound has been successfully achieved, providing ultimate proof of its structure and enabling biological studies. acs.org Early strategies relied on methods like Suzuki coupling for constructing the carbon skeleton. acs.org More recently, a Fukuyama cross-coupling approach using a highly active and air-stable palladium precatalyst (POxAP) has been developed, showcasing progress towards more efficient and user-friendly synthetic routes. acs.org
Future synthetic work should focus on two primary goals:
Improving Efficiency: Developing more convergent and higher-yielding total syntheses will be crucial for producing sufficient quantities of this compound for extensive biological evaluation and for the synthesis of complex analogues.
Creating Analogues and Probes: The synthesis of a diverse library of this compound analogues is needed to conduct detailed structure-activity relationship (SAR) studies. openaccessjournals.comnih.gov This includes modifying the quinone, the diazo group, and the peripheral substituents to understand their respective contributions to cytotoxicity and target specificity. For example, the synthesis of an N-cyanamide analogue of prekinamycin has already provided insights by showing that the diazo group may not be an absolute requirement for bioactivity, suggesting alternative mechanisms could be at play. rsc.org Critically, the development of functionalized probes—such as those appended with biotin (B1667282) for affinity pulldowns or fluorescent tags for imaging—is a high-priority objective to facilitate the target identification studies outlined in the previous section. nih.govuniversiteitleiden.nl
Mechanistic Studies on Cellular Resistance to this compound-like Compounds
As with any potent antibiotic or anticancer agent, the emergence of cellular resistance is a significant concern. To date, specific mechanisms of resistance to this compound have not been reported. Future research must address this knowledge gap by investigating how cells adapt to and survive exposure to this compound and related kinamycins.
Potential resistance mechanisms that warrant investigation include:
Increased Drug Efflux: Overexpression of multidrug resistance (MDR) efflux pumps is a common strategy used by both bacteria and cancer cells to reduce intracellular drug concentrations. microbiologyresearch.org
Target Alteration: Mutations in the primary biological targets, such as topoisomerase IIα or key proteins in the cyclin D3 regulatory pathway, could prevent or reduce the binding affinity of this compound, rendering it ineffective. frontiersin.org
Drug Inactivation: Cells may evolve enzymes capable of chemically modifying and detoxifying the compound, for example, by reducing the quinone, altering the diazo group, or conjugating it for subsequent removal.
Studies could involve generating resistant cell lines through prolonged exposure to sub-lethal concentrations of this compound and then using comparative genomics and proteomics to identify the genetic and expression changes responsible for the resistant phenotype. Understanding these mechanisms is not only critical for predicting clinical potential but also for designing next-generation analogues that can circumvent resistance. frontiersin.orgacs.org
Exploration of this compound's Molecular Interactions beyond Direct Cytotoxicity
One area of interest is the interaction with cellular redox systems. The cytotoxicity of kinamycin F is modulated by intracellular levels of glutathione (B108866) (GSH), suggesting that the molecule interacts with the cellular thiol pool and may be activated or deactivated through redox processes. nih.gov Investigating how this compound affects and is affected by the cellular redox state could reveal new facets of its activity.
Another avenue is the potential for the molecule to form aggregates at higher concentrations. The formation of colloidal aggregates is a known artifact for some small molecules that can lead to non-specific biological activity. nih.gov It is important to conduct biophysical studies to determine if this compound forms such aggregates under experimental conditions, which could influence the interpretation of its mechanism.
Finally, exploring effects on cell signaling at sub-cytotoxic concentrations could uncover novel activities. As seen with kinamycin F's effect on cyclin D3, these compounds may perturb specific signaling cascades before the onset of widespread cell death. iiarjournals.orgresearchgate.net A broader investigation using techniques like RNA-seq or proteomics following treatment with low doses of this compound could reveal a wider range of molecular interactions beyond its role as a DNA-damaging agent.
Q & A
Q. What are the established synthetic methodologies for Isoprekinamycin precursors, and what yields are typically achievable?
The Fukuyama cross-coupling reaction using the palladium precatalyst POxAP (PdCl(Ph)(PPh₃)₂) is a key method for synthesizing this compound precursors. POxAP enables high catalytic activity (turnover number ≈ 90,000) and bench stability under aerobic conditions. Yields for ketone synthesis range from 53% to 99%, depending on substrate complexity and reaction optimization (e.g., THF solvent, organozinc reagents, and ambient temperature conditions) . For scale-up, in situ generation of POxAP from PdCl₂(PPh₃)₂ and phenolate has been validated, achieving 94% yield in precursor synthesis .
Q. How should researchers characterize this compound intermediates to confirm structural fidelity?
Key characterization techniques include:
- NMR spectroscopy to confirm regioselectivity and monitor in situ catalyst formation .
- Mass spectrometry for molecular weight validation of intermediates.
- X-ray crystallography (where applicable) to resolve stereochemical ambiguities. Cross-referencing with literature data (e.g., Hauser et al., 1996; Dmitrienko et al., 2000) ensures consistency with established synthetic pathways .
Q. What are the primary biological targets or mechanisms of action associated with this compound?
While mechanistic details are limited in public literature, this compound is hypothesized to interact with nucleic acid synthesis pathways, based on structural analogs like kinamycin antibiotics. Researchers should design in vitro assays (e.g., DNA binding studies, bacterial growth inhibition) to validate these hypotheses .
Advanced Research Questions
Q. How can researchers resolve contradictions in catalytic efficiency data when using POxAP versus traditional Pd catalysts?
Contradictions may arise from differences in reaction mechanisms. For example:
- POxAP operates via a ligand-accelerated pathway , reducing oxidative addition barriers compared to PdCl₂(PPh₃)₂ .
- Use kinetic studies (e.g., variable-temperature NMR) to compare turnover frequencies.
- Employ density functional theory (DFT) calculations to model transition states and identify rate-limiting steps . Document solvent effects, substrate scope, and catalyst loading to contextualize discrepancies .
Q. What strategies are recommended for optimizing reaction conditions to improve enantioselectivity in this compound synthesis?
- Chiral ligand screening : Test phosphine ligands (e.g., BINAP, Josiphos) to induce asymmetric induction .
- Solvent polarity adjustment : Polar aprotic solvents (e.g., DMF) may enhance stereochemical control.
- Temperature gradients : Lower temperatures (e.g., 0°C) can stabilize stereoselective intermediates. Validate outcomes via chiral HPLC or circular dichroism (CD) spectroscopy .
Q. How should researchers design a systematic review to evaluate the therapeutic potential of this compound analogs?
Apply the PICO framework (Population, Intervention, Comparison, Outcome):
- Population : Bacterial strains or cancer cell lines with resistance to existing therapies.
- Intervention : this compound analogs with modified substituents (e.g., halogenation).
- Comparison : Benchmark against kinamycins or other DNA-targeting agents.
- Outcome : Minimum inhibitory concentration (MIC) or IC₅₀ values. Use PRISMA guidelines for literature screening and data extraction .
Q. What methodologies are effective for analyzing stability and degradation products of this compound under physiological conditions?
- Accelerated stability studies : Expose the compound to pH gradients (1–13) and elevated temperatures (40–60°C).
- LC-MS/MS to identify degradation byproducts and quantify half-life.
- Molecular dynamics simulations to predict hydrolytic or oxidative degradation pathways . Cross-reference with FDA guidelines for forced degradation protocols .
Methodological Guidance for Experimental Design
Q. How can researchers address low reproducibility in POxAP-mediated cross-coupling reactions?
- Standardize catalyst activation : Pre-dry PdCl₂(PPh₃)₂ under vacuum to remove moisture .
- Control organozinc reagent quality : Titrate Grignard reagents to confirm reactivity.
- Document trace oxygen levels : Use gloveboxes or Schlenk techniques to prevent catalyst deactivation .
Q. What statistical approaches are appropriate for validating dose-response relationships in this compound bioassays?
Q. How should conflicting data on this compound’s cytotoxicity be reconciled in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
